molecular formula C17H26OSi B14879684 [1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane

[1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane

Cat. No.: B14879684
M. Wt: 274.5 g/mol
InChI Key: QOTGYZQSUQOGGF-UHFFFAOYSA-N
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Description

[1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane: is an organosilicon compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a trimethylsilyl group attached to a propargylic ether, which is further substituted with a 2,4,5-trimethylphenyl group. The presence of these functional groups imparts distinct chemical reactivity and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane typically involves the reaction of propargyl alcohol derivatives with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles like halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, mild temperatures.

    Substitution: Halides, alkoxides, polar solvents, and moderate temperatures.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in organic synthesis and catalysis.

Biology: The compound’s potential biological activity is being explored in various studies. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: Research is ongoing to investigate the compound’s potential as a drug candidate or as a component in drug delivery systems. Its stability and reactivity make it a promising candidate for medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of [1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane involves its interaction with specific molecular targets and pathways. The compound’s reactivity allows it to form covalent bonds with target molecules, leading to the modulation of their activity. This can result in various biological effects, such as enzyme inhibition or activation, depending on the specific target and context.

Comparison with Similar Compounds

    [1,1-Dimethyl-3-(2,4,5-trimethyl-phenyl)-prop-2-ynyloxy]-trimethyl-silane: shares similarities with other organosilicon compounds such as trimethylsilyl ethers and propargylic ethers.

    Trimethylsilyl ethers: These compounds also contain the trimethylsilyl group and exhibit similar reactivity in substitution reactions.

    Propargylic ethers: These compounds share the propargylic ether functional group and undergo similar oxidation and reduction reactions.

Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C17H26OSi

Molecular Weight

274.5 g/mol

IUPAC Name

trimethyl-[2-methyl-4-(2,4,5-trimethylphenyl)but-3-yn-2-yl]oxysilane

InChI

InChI=1S/C17H26OSi/c1-13-11-15(3)16(12-14(13)2)9-10-17(4,5)18-19(6,7)8/h11-12H,1-8H3

InChI Key

QOTGYZQSUQOGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C#CC(C)(C)O[Si](C)(C)C)C

Origin of Product

United States

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